N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a cycloheptylamino group and a sulfonyl group attached to the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of chromen-2-one derivatives with cycloheptylamine and sulfonyl chloride. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and anticoagulant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Amino-2H-chromen-2-imines: Known for their cytotoxic activity and enzyme inhibition properties.
Coumarin derivatives: Widely studied for their anticoagulant and anti-inflammatory activities.
Uniqueness: N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cycloheptylamino group and the sulfonyl group enhances its interaction with molecular targets, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
N-cycloheptyl-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c18-16-10-7-12-11-14(8-9-15(12)21-16)22(19,20)17-13-5-3-1-2-4-6-13/h7-11,13,17H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRVVOLHEYBTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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